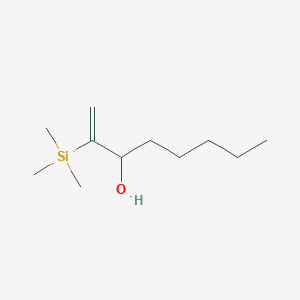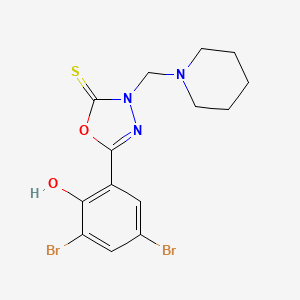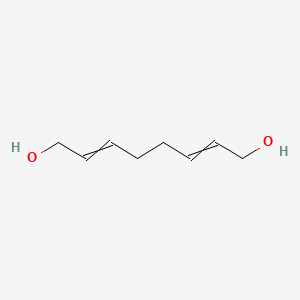
Octa-2,6-diene-1,8-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octa-2,6-diene-1,8-diol: is an organic compound with the molecular formula C10H18O2 It is characterized by the presence of two double bonds and two hydroxyl groups, making it a diene-diol
Preparation Methods
Synthetic Routes and Reaction Conditions:
Dehydration of Alcohols: One common method to synthesize conjugated dienes like Octa-2,6-diene-1,8-diol is through the dehydration of alcohols.
Dehydrohalogenation of Organohalides: Another method involves the dehydrohalogenation of organohalides, where halogen atoms are removed from the molecule, typically using a strong base.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis, such as those mentioned above, are likely employed on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Thionyl chloride (SOCl2)
Major Products:
Oxidation: Aldehydes, ketones
Reduction: Saturated alcohols
Substitution: Halides
Scientific Research Applications
Chemistry: Octa-2,6-diene-1,8-diol is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules .
Biology and Medicine: Research into the biological activity of this compound is ongoing. Its potential as a building block for bioactive compounds makes it a subject of interest in medicinal chemistry .
Industry: In the industrial sector, this compound can be used in the synthesis of polymers and other materials due to its reactive double bonds and hydroxyl groups .
Mechanism of Action
The mechanism by which Octa-2,6-diene-1,8-diol exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the electrophilic oxygen atom reacts with the nucleophilic carbon-carbon double bond, leading to the formation of carbonyl compounds . The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
2,6-Dimethyl-2,6-octadiene-1,8-diol: This compound is similar in structure but has methyl groups attached to the carbon chain.
2,7-Octadiene-1,6-diol: Another similar compound with a different position of the hydroxyl groups.
Properties
CAS No. |
84117-75-9 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
octa-2,6-diene-1,8-diol |
InChI |
InChI=1S/C8H14O2/c9-7-5-3-1-2-4-6-8-10/h3-6,9-10H,1-2,7-8H2 |
InChI Key |
ROGXKDQQAVRTSA-UHFFFAOYSA-N |
Canonical SMILES |
C(CC=CCO)C=CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


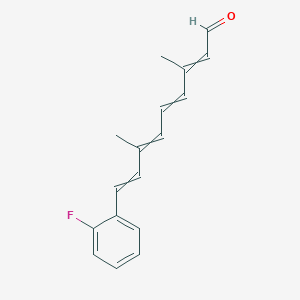
![Tricyclo[5.3.0.0(2.6)]deca-1(7)-ene](/img/structure/B14424714.png)
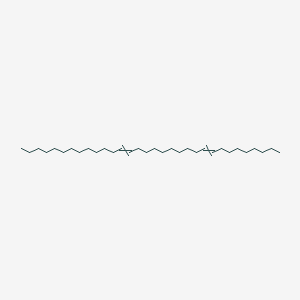
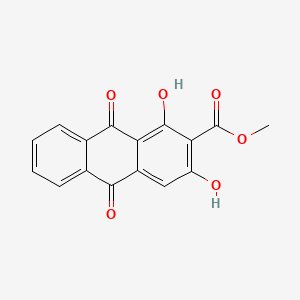
![2,6-Di-tert-butyl-4-[2-(methanesulfonyl)-1,3-thiazol-4-yl]phenol](/img/structure/B14424729.png)
![(1,5-Dithiaspiro[5.5]undecan-8-yl)(triphenyl)phosphanium bromide](/img/structure/B14424736.png)
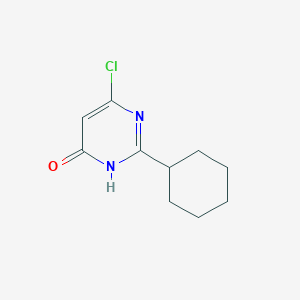
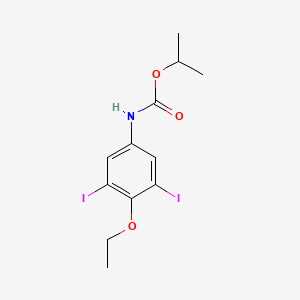
![1,1'-[(Dibutylstannanediyl)bis(oxy)]di(pyrrolidine-2,5-dione)](/img/structure/B14424752.png)
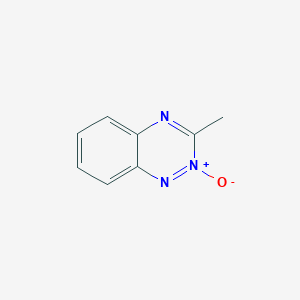
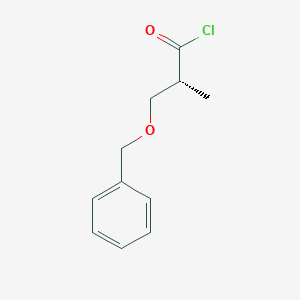
![1-[4-(Phenoxymethyl)phenyl]azetidin-2-one](/img/structure/B14424772.png)
